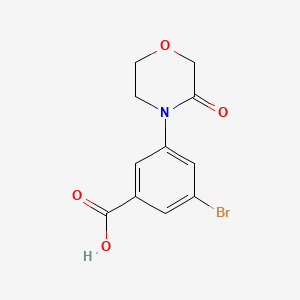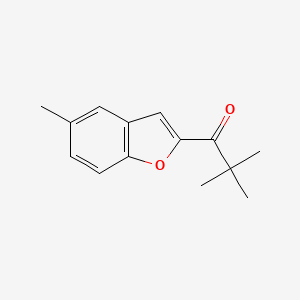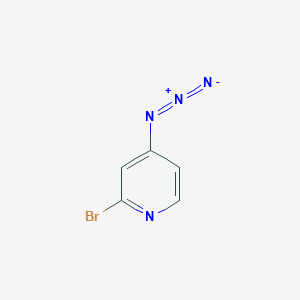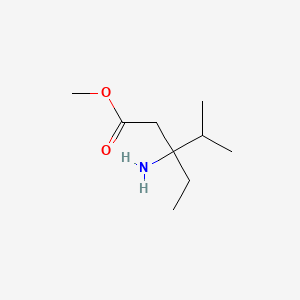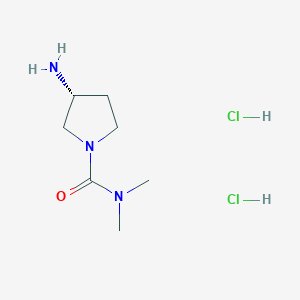
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a morpholine ring attached to a triazole ring via an ethyl linker, with a methanol group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The morpholinoethyl group can participate in substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Drug Development:
Medicine:
Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(1-(2-Morpholinoethyl)-1H-indole-3-carboxylic acid): This compound also features a morpholinoethyl group but has an indole ring instead of a triazole ring.
(1-(2-Morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione): This compound has a naphthoquinone skeleton with a morpholinoethyl group.
Uniqueness:
Structural Features: The combination of a morpholine ring, triazole ring, and methanol group is unique to (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol.
Reactivity: The presence of both nucleophilic and electrophilic sites within the molecule allows for diverse chemical reactions.
Eigenschaften
Molekularformel |
C9H16N4O2 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N4O2/c14-8-9-7-13(11-10-9)2-1-12-3-5-15-6-4-12/h7,14H,1-6,8H2 |
InChI-Schlüssel |
XVATYAHZQZVWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=C(N=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

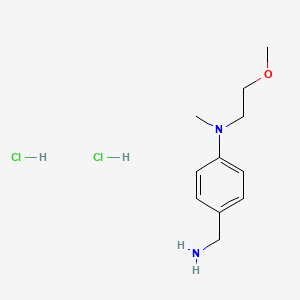
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
